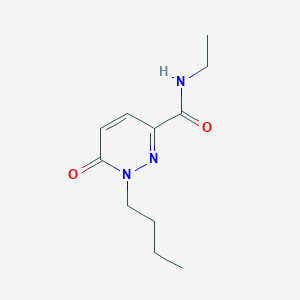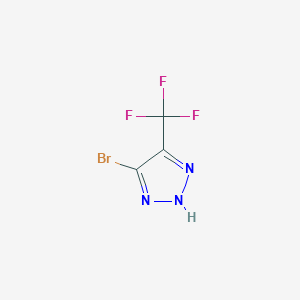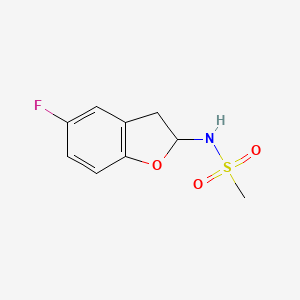![molecular formula C13H17N3O3 B14909631 (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B14909631.png)
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one is a chemical compound characterized by its unique structure, which includes a piperidin-2-one ring and a hydrazinylidene group attached to a 2,4-dimethoxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one typically involves the reaction of 2,4-dimethoxyphenylhydrazine with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. The exact synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in large quantities.
化学反应分析
Types of Reactions
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperidin-2-one compounds.
科学研究应用
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)hydrazinylidene]piperidin-2-one
Uniqueness
(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazinylidene group and piperidin-2-one ring make it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
(3Z)-3-[(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-18-9-5-6-10(12(8-9)19-2)15-16-11-4-3-7-14-13(11)17/h5-6,8,15H,3-4,7H2,1-2H3,(H,14,17)/b16-11- |
InChI 键 |
APALFSXMVOJWBW-WJDWOHSUSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)OC |
规范 SMILES |
COC1=CC(=C(C=C1)NN=C2CCCNC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)


![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)




